Cas no 1040678-26-9 (N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide structure
1040678-26-9 structure
商品名:N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS番号:1040678-26-9
MF:C18H23N3OS
メガワット:329.459722757339
CID:6101303
PubChem ID:27377776

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
    • 2-(2-anilino-1,3-thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
    • F5382-0150
    • VU0642899-1
    • N-(cyclohexylmethyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
    • AKOS024508065
    • 1040678-26-9
    • インチ: 1S/C18H23N3OS/c22-17(19-12-14-7-3-1-4-8-14)11-16-13-23-18(21-16)20-15-9-5-2-6-10-15/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21)
    • InChIKey: OYQYHJFHFHRFDO-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCCCC1)(=O)CC1=CSC(NC2=CC=CC=C2)=N1

計算された属性

  • せいみつぶんしりょう: 329.15618354g/mol
  • どういたいしつりょう: 329.15618354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5382-0150-20mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
20mg
$99.0 2023-09-10
Life Chemicals
F5382-0150-4mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
4mg
$66.0 2023-09-10
Life Chemicals
F5382-0150-10mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
10mg
$79.0 2023-09-10
Life Chemicals
F5382-0150-2μmol
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-0150-1mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
1mg
$54.0 2023-09-10
Life Chemicals
F5382-0150-5μmol
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5382-0150-3mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
3mg
$63.0 2023-09-10
Life Chemicals
F5382-0150-5mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
5mg
$69.0 2023-09-10
Life Chemicals
F5382-0150-10μmol
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-0150-2mg
N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
1040678-26-9
2mg
$59.0 2023-09-10

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide 関連文献

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamideに関する追加情報

Professional Introduction to N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide (CAS No. 1040678-26-9)

N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, identified by its CAS number 1040678-26-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric moieties, including a cyclohexylmethyl group, a phenylamino moiety, and a thiazole ring, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The structural composition of N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide encompasses several key functional groups that contribute to its unique chemical and biological properties. The cyclohexylmethyl moiety provides steric hindrance and lipophilicity, which can influence the compound's solubility and membrane permeability. In contrast, the phenylamino group introduces basicity and aromaticity, enhancing its potential for interactions with acidic or polar biological targets. The thiazole ring, a well-known pharmacophore in medicinal chemistry, is associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide with high precision. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. For instance, preliminary computational studies suggest that the phenylamino group could interact with the active site of enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of depression and other CNS disorders.

In vitro experiments have further explored the pharmacological profile of N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide. These studies have revealed promising results in terms of anti-inflammatory activity, where the compound demonstrated the ability to modulate cytokine production and inhibit inflammatory pathways. The thiazole ring has been identified as a critical component in mediating these effects, possibly through interactions with nuclear factor kappa B (NF-κB) signaling pathways. Such findings align with the growing interest in thiazole derivatives as potential therapeutic agents for chronic inflammatory diseases.

The synthesis of N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between cyclohexanone derivatives and appropriate amino acid precursors, followed by functional group transformations such as bromination and nucleophilic substitution to introduce the phenylamino moiety. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity.

The physicochemical properties of this compound are also of considerable importance for its formulation and delivery. Parameters such as solubility, stability under various conditions (e.g., temperature and pH), and compatibility with excipients are critical factors that determine its suitability for pharmaceutical applications. Experimental data indicate that N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide exhibits moderate solubility in organic solvents but limited solubility in water, which may necessitate formulation strategies like prodrug development or use of cosolvents to enhance bioavailability.

As research progresses, the potential applications of N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are likely to expand beyond initial hypotheses. Investigating its interactions with other biological targets or exploring its role in combination therapies could uncover novel therapeutic modalities. Additionally, advancements in green chemistry principles may guide more sustainable synthetic routes for this compound, reducing environmental impact while maintaining high chemical purity.

The integration of machine learning models into drug discovery has revolutionized the way compounds like N-(cyclohexylmethyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are evaluated for their pharmacological potential. These models can predict biological activity based on structural features alone, significantly accelerating the identification of lead compounds for further development. As such tools become more refined, they will play an increasingly pivotal role in optimizing the design of molecules like this one to maximize efficacy while minimizing side effects.

In conclusion,N-(cyclohexymethyl)-2-[2(phenylamino)-1,3-thiazol-4-y]acetamide (CAS No.1040678-26-9) represents a fascinating subject of study in pharmaceutical chemistry。 Its intricate structure,comprising multiple pharmacophoric elements,positions it as a valuable candidate for further exploration。 With ongoing research focusing on its pharmacological properties,synthetic methodologies,and formulation considerations,this compound holds promise for contributing to advancements in therapeutic interventions across various disease areas。

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